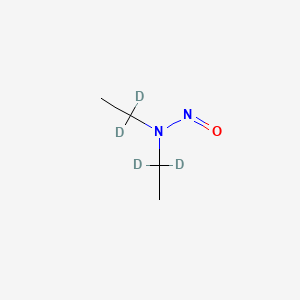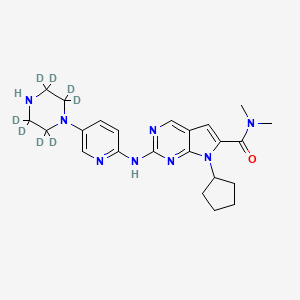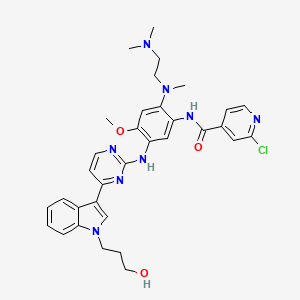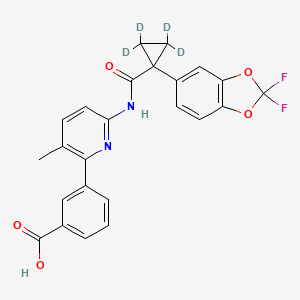
Hdac6/hsp90-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6/hsp90-IN-1 is a dual inhibitor targeting both histone deacetylase 6 (HDAC6) and heat shock protein 90 (Hsp90). These two proteins play crucial roles in various cellular processes, including gene expression, protein folding, and degradation. Inhibiting both HDAC6 and Hsp90 simultaneously has shown promising results in cancer treatment, particularly in prostate cancer .
Preparation Methods
The synthesis of Hdac6/hsp90-IN-1 involves a series of chemical reactions designed to create a compound that can effectively inhibit both HDAC6 and Hsp90. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hdac6/hsp90-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically intermediates that are further processed to obtain the final compound .
Scientific Research Applications
Hdac6/hsp90-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and protein interactions. In biology, it helps in understanding cellular processes such as gene expression and protein degradation. In medicine, this compound is being investigated for its potential in cancer treatment, particularly in prostate cancer, where it has shown synergistic effects with other chemotherapeutic agents .
Mechanism of Action
Hdac6/hsp90-IN-1 exerts its effects by inhibiting the activity of both HDAC6 and Hsp90. HDAC6 is responsible for deacetylating lysine residues on histone and non-histone proteins, while Hsp90 is a molecular chaperone involved in protein folding and stability. By inhibiting these proteins, this compound disrupts various cellular processes, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Hdac6/hsp90-IN-1 is unique in its ability to simultaneously inhibit both HDAC6 and Hsp90. Similar compounds include other HDAC6 inhibitors and Hsp90 inhibitors, but they typically target only one of these proteins. Examples of similar compounds are ZINC000096116556, ZINC000020761262, and ZINC000217668954, which have shown inhibitory activity against HDAC6 and Hsp90 .
Properties
Molecular Formula |
C28H37N3O6 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[2-(2,4-dihydroxy-5-propan-2-ylbenzoyl)-1,3-dihydroisoindol-5-yl]-N'-hydroxydecanediamide |
InChI |
InChI=1S/C28H37N3O6/c1-18(2)22-14-23(25(33)15-24(22)32)28(36)31-16-19-11-12-21(13-20(19)17-31)29-26(34)9-7-5-3-4-6-8-10-27(35)30-37/h11-15,18,32-33,37H,3-10,16-17H2,1-2H3,(H,29,34)(H,30,35) |
InChI Key |
HBNSYDADLFRPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)NC(=O)CCCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)


![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)



